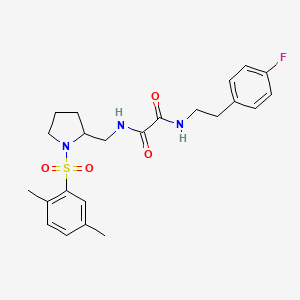

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide

Description

N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic small molecule characterized by a pyrrolidine core modified with a 2,5-dimethylphenylsulfonyl group and an oxalamide linker bridging to a 4-fluorophenethyl moiety.

Properties

IUPAC Name |

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-16-5-6-17(2)21(14-16)32(30,31)27-13-3-4-20(27)15-26-23(29)22(28)25-12-11-18-7-9-19(24)10-8-18/h5-10,14,20H,3-4,11-13,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWBVEQBGQEJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Sulfonyl Group : Enhances interactions with biological targets.

- Pyrrolidine Ring : Contributes to binding affinity.

- Oxalamide Moiety : Aids in stability and solubility.

The molecular formula is , with a molecular weight of approximately 461.6 g/mol. This structural complexity suggests a potential for specific interactions within biological systems, making it an attractive candidate for drug development.

The biological activity of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is primarily attributed to its ability to interact with various molecular targets:

- Protein Binding : The sulfonyl group can form strong interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities.

- Cellular Pathways : The compound may influence pathways such as the WNT/β-catenin signaling pathway, which is crucial in cancer biology.

In Vitro Studies

Recent studies have investigated the compound's effects on cancer cell lines. For instance, it demonstrated selective inhibition of DVL1 (Dishevelled protein 1), a key component in the WNT signaling pathway:

- EC50 Values : The compound exhibited an EC50 of approximately 0.74 ± 0.08 μM in inhibiting DVL1 recruitment in HEK293 cells, suggesting potent biological activity .

Case Studies

- Anticancer Activity : In a study focused on colon cancer, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide was shown to inhibit the growth of HCT116 cells expressing wild-type APC with an EC50 of 7.1 ± 0.6 μM .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound binds differently than other known inhibitors, providing insights into its unique mechanism of action .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | EC50 (μM) | Biological Activity |

|---|---|---|---|---|

| N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide | C23H28FN3O4S | 461.6 | 0.74 ± 0.08 (DVL1) | Anticancer activity |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)oxalamide | C12H13ClN2O3 | 270.69 | 0.49 ± 0.11 (DVL1) | Inhibitor of WNT pathway |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The compound’s design incorporates elements seen in sulfonamide-based inhibitors and fluorinated aromatic systems. Below is a comparative analysis with compounds from the evidence:

Functional and Pharmacological Insights

Sulfonamide/Sulfonyl Role: The 2,5-dimethylphenylsulfonyl group in the target compound may enhance lipophilicity and binding to hydrophobic enzyme pockets, akin to benzenesulfonamide groups in pyrazolopyrimidine inhibitors . In contrast, tolylfluanid’s (dimethylamino)sulfonyl group contributes to antifungal activity by disrupting microbial cell membranes .

Fluorinated Aromatic Moieties: The 4-fluorophenethyl group likely improves metabolic stability and target affinity, as seen in fluorinated chromenone derivatives (e.g., enhanced kinase inhibition) . Dichlofluanid’s fluorinated structure increases pesticidal efficacy by resisting hydrolysis .

Structural Divergence: The target compound’s pyrrolidine-oxalamide scaffold differs from the pyrazolopyrimidine-chromenone hybrid in , which is optimized for kinase inhibition. Unlike pesticidal sulfonamides in , the target molecule lacks thiourea or methanesulfenamide groups critical for antifungal activity.

Research Findings and Limitations

- Synthetic Feasibility : The synthesis of the target compound could parallel methods described in (e.g., Suzuki coupling for aryl groups, sulfonylation) but would require optimization for the pyrrolidine-oxalamide backbone.

- Biological Data Gaps: No direct activity data are available for the compound. However, analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Mass: 589.1, MP: 175–178°C) demonstrate the importance of fluorination and sulfonamide positioning in achieving thermal stability and bioactivity .

- Hypothetical Applications : Based on structural parallels, the compound may serve as a protease or kinase inhibitor, leveraging sulfonyl and fluorophenethyl groups for selective binding.

Q & A

Q. Optimization Strategies :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reagent solubility .

- Temperature Control : Maintain low temperatures during sulfonylation to minimize side reactions .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC or DIC) to improve yields .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ ~2.5–3.5 ppm), sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), and oxalamide carbonyls (δ ~165–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the fluorophenethyl and dimethylphenyl groups .

- Infrared Spectroscopy (IR) : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxalamide (C=O stretch at ~1680 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular weight (MW = 430.52 g/mol) with ESI-TOF or MALDI-TOF .

Data Cross-Validation : Compare experimental spectra with PubChem-generated InChI and SMILES descriptors for consistency .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. no activity) be resolved?

Methodological Answer:

Conflicting results may arise from assay variability or structural analogs. Use the following approach:

Structural Comparison :

| Compound | Key Structural Differences | Observed Activity | Source |

|---|---|---|---|

| Target Compound | Pyrrolidine-sulfonyl, 4-fluorophenethyl | Antimicrobial | |

| Analog () | Chlorophenethyl, 3-fluoro-4-methylphenyl | No activity in similar assays |

- Key Insight : The 4-fluorophenethyl group may enhance target binding compared to bulkier substituents.

Assay Standardization :

- Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and minimum inhibitory concentration (MIC) protocols .

- Validate via dose-response curves and positive controls (e.g., fluconazole) .

Molecular Modeling : Perform docking studies with fungal cytochrome P450 targets to identify binding-affinity differences .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (lanosterol demethylase). Focus on hydrogen bonding with sulfonyl and fluorophenyl groups .

Molecular Dynamics (MD) Simulations :

- Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational flexibility of the pyrrolidine ring .

Pharmacophore Modeling :

- Define essential features (e.g., sulfonyl acceptor, fluorophenyl hydrophobic region) using MOE or Phase .

Validation : Compare predicted binding poses with crystallographic data from analogous inhibitors (e.g., posaconazole) .

Basic: What purity assessment methods are suitable for this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) and UV detection at 254 nm .

- Acceptable purity: ≥95% (area under the curve).

- Liquid Chromatography-Mass Spectrometry (LC-MS) :

- Detect trace impurities (e.g., unreacted intermediates) with ESI in positive ion mode .

- Elemental Analysis :

- Validate C, H, N, S, and F content against theoretical values (e.g., C: 58.58%, F: 4.41%) .

Advanced: How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

Structural Modifications :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the pyrrolidine ring while monitoring logP changes .

- Metabolic Stability : Replace labile sulfonyl groups with bioisosteres (e.g., sulfonamides to amides) .

In Silico ADMET Prediction :

- Use QikProp or SwissADME to estimate permeability (Caco-2), cytochrome P450 inhibition, and half-life .

In Vitro Profiling :

- Microsomal Stability Assay : Incubate derivatives with liver microsomes (human/rat) to assess metabolic degradation rates .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Evaluate passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.